molecular formula C8H11Br B14473890 4-Bromobicyclo[3.2.1]oct-2-ene CAS No. 67359-01-7

4-Bromobicyclo[3.2.1]oct-2-ene

Cat. No.: B14473890
CAS No.: 67359-01-7
M. Wt: 187.08 g/mol
InChI Key: RARITGXKHYFPFY-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]oct-2-ene, 4-bromo- is a bicyclic compound with a bromine atom attached to the second carbon of the octene ring. This compound is part of the bicyclo[3.2.1]octane family, which is known for its unique structural properties and reactivity. The presence of the bromine atom introduces additional reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.1]oct-2-ene, 4-bromo- can be achieved through several methods. One common approach involves the bromination of Bicyclo[3.2.1]oct-2-ene. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the bromine adds to the double bond, resulting in the formation of the 4-bromo derivative.

Industrial Production Methods

Industrial production of Bicyclo[3.2.1]oct-2-ene, 4-bromo- often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and advanced purification techniques. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]oct-2-ene, 4-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form Bicyclo[3.2.1]oct-2-ene by removing the bromine atom and a hydrogen atom.

    Addition Reactions: The double bond in the compound can participate in addition reactions with reagents such as hydrogen (H2), halogens (Cl2, Br2), and hydrogen halides (HCl, HBr).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.

Major Products Formed

    Substitution: Formation of Bicyclo[3.2.1]oct-2-ene derivatives with different functional groups.

    Elimination: Formation of Bicyclo[3.2.1]oct-2-ene.

    Addition: Formation of saturated or halogenated derivatives.

Scientific Research Applications

Bicyclo[3.2.1]oct-2-ene, 4-bromo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[3.2.1]oct-2-ene, 4-bromo- involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the unique bicyclic structure, which provides steric and electronic effects that influence the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]oct-2-ene: Lacks the bromine atom, making it less reactive in substitution reactions.

    Bicyclo[3.2.1]octane: Saturated compound without a double bond, resulting in different reactivity.

    Bicyclo[2.2.1]hept-2-ene: Different ring structure, leading to variations in chemical behavior.

Uniqueness

Bicyclo[3.2.1]oct-2-ene, 4-bromo- is unique due to the presence of both a bromine atom and a double bond in a bicyclic structure. This combination of features provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

CAS No.

67359-01-7

Molecular Formula

C8H11Br

Molecular Weight

187.08 g/mol

IUPAC Name

4-bromobicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C8H11Br/c9-8-4-2-6-1-3-7(8)5-6/h2,4,6-8H,1,3,5H2

InChI Key

RARITGXKHYFPFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=CC2Br

Origin of Product

United States

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